2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride
Description
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C9H10Cl2O3S |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-7-2-3-9(8(10)6-7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
VOADNLHIIDVQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
- Starting Material: 2-Chloro-4-methylphenol or its derivatives.
- Key Step: Sulfonylation of the hydroxy group with sulfur-based reagents.
- Chlorination: Conversion of sulfonic acid or sulfonate intermediates to sulfonyl chlorides using chlorinating agents.
Detailed Preparation Methods and Conditions
Sulfonylation of 2-Chloro-4-methylphenol Derivatives
The hydroxy group of 2-chloro-4-methylphenol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid or sulfonate group on the ethane linker.
- Reagents: Chlorosulfonic acid (ClSO3H), sulfur trioxide (SO3), or sulfuryl chloride (SO2Cl2).
- Solvents: Often carried out in inert solvents such as dichloromethane or chloroform.
- Temperature: Typically low temperatures (0–5 °C) to control reaction rate and avoid over-chlorination.
- Time: Reaction times vary from 1 to 5 hours depending on reagent and scale.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Typical Conditions:
- Use of SOCl2 at reflux temperature.
- Reaction times: 2–6 hours.
- Removal of excess SOCl2 by distillation under reduced pressure.
- Alternative Methods:
- Use of oxalyl chloride or phosphorus oxychloride (POCl3) has been reported.
- Chlorination in the presence of a base such as pyridine to trap HCl and improve yields.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Sulfonylation | 2-Chloro-4-methylphenol + chlorosulfonic acid, DCM, 0–5 °C, 3 h | Formation of sulfonic acid intermediate | 85–90 |
| 2. Chlorination | Sulfonic acid intermediate + thionyl chloride, reflux, 4 h | Formation of sulfonyl chloride | 88–95 |
Analytical and Research Outcomes
Purity and Characterization
- NMR Spectroscopy: Characteristic signals for aromatic protons, methylene groups adjacent to oxygen and sulfonyl chloride.
- IR Spectroscopy: Strong absorption bands around 1350–1370 cm⁻¹ and 1160–1180 cm⁻¹ corresponding to sulfonyl group; sharp S-Cl stretch near 550–600 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with $$C8H8ClO_3S$$.
- HPLC: Used to confirm purity, typically >95% after purification.
Comparative Analysis of Preparation Methods
| Method | Reagents | Temperature | Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Chlorosulfonic acid sulfonylation + SOCl2 chlorination | ClSO3H, SOCl2 | 0–5 °C (sulfonylation), reflux (chlorination) | 3 h + 4 h | 88–95 | High yield, straightforward | Requires careful temperature control, corrosive reagents |
| Sulfur trioxide sulfonylation + PCl5 chlorination | SO3, PCl5 | 0–25 °C | 2–5 h | 80–90 | Alternative reagents, good yields | More hazardous reagents, difficult handling |
| Direct chlorosulfonation with SO2Cl2 | SO2Cl2 | Room temperature | 1–2 h | 75–85 | One-step, simpler | Lower yield, side reactions possible |
Summary and Recommendations
The preparation of this compound is effectively achieved via sulfonylation of 2-chloro-4-methylphenol derivatives followed by chlorination of the sulfonic acid intermediate. The use of chlorosulfonic acid in dichloromethane at low temperature, followed by thionyl chloride reflux, is the most commonly reported method, offering high yields and manageable reaction conditions.
For optimal results:
- Maintain strict anhydrous conditions to prevent hydrolysis.
- Control temperature carefully during sulfonylation to avoid over-chlorination.
- Purify the final product by recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in structure but lacks the aromatic ring.
Chloromethanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Ethenesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a chloride.
Uniqueness
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both an aromatic ring and a sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its synthesis, biological characterization, and potential therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through various chemical pathways involving chlorination and sulfonation reactions. The synthesis typically involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with thionyl chloride, resulting in the formation of the sulfonyl chloride derivative. The characterization of this compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of similar sulfonamide derivatives. For instance, compounds with similar structures have been shown to act as allosteric modulators of G protein-coupled receptors (GPCRs), influencing pathways critical for cancer cell proliferation and survival.
- Mechanism of Action : Research indicates that compounds like this compound may inhibit key signaling pathways involved in tumor growth, such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .
- Case Studies : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. For example, one study reported that a structurally similar compound induced cell cycle arrest and apoptosis through JNK pathway activation .
Toxicity and Safety Profile
The safety profile of this compound is crucial for its therapeutic use. Preliminary toxicity studies suggest that while some derivatives exhibit cytotoxicity against cancer cells, they also need to be evaluated for their effects on normal cells to ensure selectivity and minimize adverse effects .
Data Tables
| Compound Name | IC50 (µM) | Target Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | PC-3, MCF-7 | PI3K/Akt/mTOR inhibition |
| Related Compound E1 | 10 | PC-3 | JNK pathway activation |
| Sulfonamide Derivative 8e | 12 | MCF-7 | Allosteric modulation of GPCR |
Note: TBD = To Be Determined based on further experimental data.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via chlorosulfonation of the corresponding phenoxyethane precursor. A common approach involves reacting 2-(2-chloro-4-methylphenoxy)ethanol with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C under inert atmosphere . Key parameters include stoichiometric control of ClSO₃H to avoid over-sulfonation and side-product formation. Post-reaction purification via fractional distillation or recrystallization is critical to achieve >95% purity.
Q. How is the purity and structural integrity of this sulfonyl chloride validated in experimental workflows?
- Methodology : Characterization combines 1H/13C NMR (to confirm aromatic substitution patterns and sulfonyl chloride group presence) and FT-IR (S=O stretching at ~1360–1375 cm⁻¹ and ~1150–1165 cm⁻¹). Mass spectrometry (ESI-MS or GC-MS) is used to verify molecular ion peaks (e.g., [M+H]+ for C₉H₉Cl₂O₃S at m/z 282.96). Purity is assessed via HPLC with a C18 column (acetonitrile/water gradient) .
Q. What are the primary reaction pathways for this compound in nucleophilic substitution reactions?
- Methodology : The sulfonyl chloride group reacts readily with amines, alcohols, or thiols. For example, with primary amines, it forms sulfonamides under mild conditions (0–25°C, triethylamine as base, THF solvent). Kinetic studies using stopped-flow spectroscopy indicate that electron-donating groups on the aromatic ring (e.g., methyl) reduce electrophilicity at the sulfur center, requiring longer reaction times compared to analogs with electron-withdrawing substituents .
Advanced Research Questions
Q. How can conflicting reactivity data between structurally similar sulfonyl chlorides be resolved?
- Methodology : Contradictions often arise from substituent positional effects. For instance, 2-chloro-4-methyl substitution (as in this compound) vs. 2-chloro-5-methyl () alters steric and electronic environments. Comparative studies using Hammett σ constants or DFT calculations (e.g., assessing LUMO energies at the sulfur atom) can rationalize reactivity differences. Experimental validation via competitive reaction assays with controlled nucleophiles (e.g., aniline derivatives) is recommended .
Q. What strategies mitigate decomposition or side reactions during storage or synthesis?
- Methodology : The compound is moisture-sensitive; storage under anhydrous conditions (e.g., molecular sieves in sealed vials at –20°C) is essential. Side reactions (e.g., hydrolysis to sulfonic acid) are minimized by avoiding protic solvents. For synthesis, in situ generation using SOCl₂ as a chlorinating agent for sulfonic acid intermediates may improve stability . Stability assays via TGA/DSC can identify optimal storage temperatures.
Q. How does the chloro-methyl substitution pattern influence biological activity in enzyme inhibition studies?
- Methodology : Preliminary data suggest the 2-chloro-4-methylphenoxy group enhances hydrophobic interactions with enzyme pockets (e.g., cyclooxygenase-2 or bacterial dihydropteroate synthase). Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents and testing inhibition via fluorescence-based assays or X-ray crystallography to map binding modes .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in reported yields for sulfonamide derivatives?
- Methodology : Yield variations (e.g., 60–85%) may stem from amine nucleophilicity or solvent polarity. Systematic optimization involves:
- Screening bases (e.g., triethylamine vs. DBU) to enhance deprotonation efficiency.
- Solvent selection (aprotic polar solvents like DMF improve reaction rates).
- Real-time monitoring via LC-MS to identify intermediates or byproducts .
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- Methodology : High-resolution LC-MS/MS (Q-TOF) detects impurities at ppm levels (e.g., sulfonic acid byproducts). 19F NMR (if applicable) or ICP-OES can identify halogenated contaminants. For industrial-grade samples, XPS validates surface purity .
Safety & Handling
Q. What safety protocols are recommended for handling this sulfonyl chloride?
- Methodology : Use PPE (nitrile gloves, goggles, fume hood) due to its corrosive and lachrymatory properties. Spill management requires neutralization with sodium bicarbonate. Chronic exposure risks (e.g., respiratory irritation) necessitate regular air monitoring and medical surveillance per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
